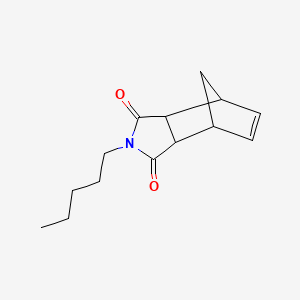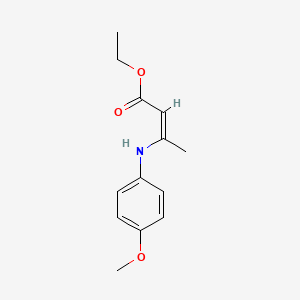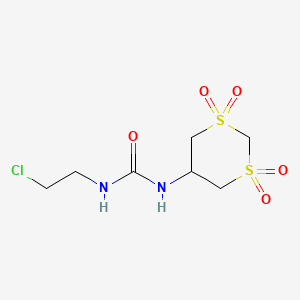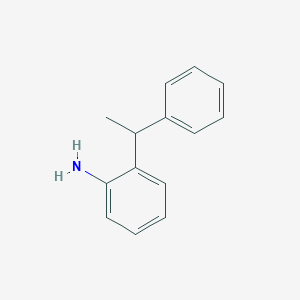
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- is a heterocyclic organic compound with a unique structure that includes a pyridine ring partially saturated with hydrogen atoms and substituted with a methyl group and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- can be achieved through several methods One common approach involves the reduction of pyridine derivatives using hydrogenation catalysts under specific conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or platinum catalysts. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity. The methylthio group is introduced in a subsequent step using thiol reagents under controlled conditions to prevent over-reduction or unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can further saturate the pyridine ring or reduce the methylthio group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thiol reagents, nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated pyridine derivatives, thiols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects may be mediated through the inhibition of oxidative stress and inflammation pathways. The compound may also interact with enzymes and receptors involved in cellular signaling, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: A related compound with a similar structure but lacking the methylthio group.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in research on Parkinson’s disease.
Pyridazine and Pyridazinone Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- is unique due to the presence of both a methyl and a methylthio group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
25355-53-7 |
|---|---|
Formule moléculaire |
C7H13NS |
Poids moléculaire |
143.25 g/mol |
Nom IUPAC |
1-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C7H13NS/c1-8-6-4-3-5-7(8)9-2/h5H,3-4,6H2,1-2H3 |
Clé InChI |
PRUSODCRFVXLTM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)




![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)





![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)
